molecular formula C12H14F3IN2O B8293861 1-[3-Iodo-4-(trifluoromethoxy)phenyl]-4-methylpiperazine

1-[3-Iodo-4-(trifluoromethoxy)phenyl]-4-methylpiperazine

Cat. No.: B8293861
M. Wt: 386.15 g/mol
InChI Key: PJHWJYUYRPBVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Iodo-4-(trifluoromethoxy)phenyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C12H14F3IN2O and its molecular weight is 386.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14F3IN2O

Molecular Weight

386.15 g/mol

IUPAC Name

1-[3-iodo-4-(trifluoromethoxy)phenyl]-4-methylpiperazine

InChI

InChI=1S/C12H14F3IN2O/c1-17-4-6-18(7-5-17)9-2-3-11(10(16)8-9)19-12(13,14)15/h2-3,8H,4-7H2,1H3

InChI Key

PJHWJYUYRPBVIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-trifluoromethoxy-5-(4-methyl-piperazin-1-yl)-phenylamine (5.0 g, 0.018 mol), sodium nitrite (5.1 g, 0.0734 mol) in dimethyl sulfoxide (180 mL) a solution of 57% hydroiodic acid (9.6. mL, 0.0427 mol) in dimethyl sulfoxide were added dropwise at room temperature in 20 minutes. The reaction was stirred for 5 hours at 35° C., then cooled in a ice bath and sodium bicarbonate in small portion was added until basic pH. The aqueous layer was extracted with dichoromethane (3×500 mL), the organic phases washed with 10% solution of sodium bisulphite (2×500 mL) then water (1×300 mL). The organic phase was dried over anhydrous Na2SO4, the solvent evaporated under vacuum to yield the intermediate (2.4 g, 34%) as a orange solid which was used as such in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0.0427 mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
34%

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